1-Hexanamine, hydrobromide

Catalog No.
S1911398
CAS No.
7334-95-4
M.F
C6H16BrN
M. Wt
182.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanamine, hydrobromide

CAS Number

7334-95-4

Product Name

1-Hexanamine, hydrobromide

IUPAC Name

hexan-1-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.1 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H

InChI Key

ZLSVALLKHLKICA-UHFFFAOYSA-N

SMILES

CCCCCCN.Br

Canonical SMILES

CCCCCCN.Br
  • Chemical Properties and Availability: Scientific databases like PubChem () provide basic information on the chemical structure, formula, and identifiers for 1-Hexanamine, hydrobromide. However, there is no mention of its established research applications.
  • Supplier Information: Chemical suppliers like Cymit Química offer this compound, but their product descriptions typically focus on availability, safety information, and properties, not specific research applications ().

1-Hexanamine, hydrobromide, also known as hexylamine hydrobromide, is a quaternary ammonium salt derived from 1-hexanamine. Its chemical formula is C6H16BrN\text{C}_6\text{H}_{16}\text{BrN}, and it has a molecular weight of 199.11 g/mol. This compound appears as a white crystalline solid and is soluble in water. As an amine, it features a primary amine functional group, which contributes to its reactivity and biological activity.

Typical of primary amines. Key reactions include:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
  • Acid-Base Reactions: As a base, it can react with acids to form ammonium salts. For example, reacting with hydrochloric acid yields 1-hexanamine hydrochloride.
  • Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides through acylation reactions .

1-Hexanamine exhibits biological activity primarily due to its role as a neurotransmitter precursor. It has been studied for its potential effects on the central nervous system and may influence mood and cognitive functions. Additionally, its hydrobromide form is noted for causing skin and eye irritation upon contact, indicating its reactivity in biological systems .

1-Hexanamine can be synthesized through several methods:

  • Nucleophilic Substitution: The most straightforward method involves the nucleophilic substitution of 1-bromohexane with ammonia. This process typically requires heating under reflux conditions.
  • Reduction of Nitriles: Hexanenitrile can be reduced using lithium aluminum hydride to yield 1-hexanamine.
  • Hydrolysis of Hexyl Isocyanate: Hexyl isocyanate can be hydrolyzed in the presence of water to produce 1-hexanamine .

1-Hexanamine, hydrobromide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
  • Agriculture: Utilized in the formulation of agrochemicals.
  • Chemical Manufacturing: Acts as a building block for producing surfactants and polymers.
  • Laboratory Reagent: Employed in organic synthesis for various

Studies on 1-hexanamine's interactions focus on its behavior as a Bronsted base, where it accepts protons from acids. Its ability to form salts with various acids allows for manipulation in synthetic pathways. Interaction studies also highlight its reactivity with electrophiles and potential toxicological effects when interacting with biological systems .

1-Hexanamine is structurally similar to several other aliphatic amines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1-PentanamineC5H13NShorter carbon chain; less hydrophobic
1-HeptanamineC7H17NLonger carbon chain; potentially different solubility
2-HexanamineC6H15NSecondary amine; different reactivity profile
HexamethylenetetramineC6H12N4Heterocyclic structure; used in different applications than 1-hexanamine
CyclohexylamineC6H13NCyclic structure; distinct physical properties

Uniqueness

The uniqueness of 1-hexanamine lies in its primary amine structure, which allows it to participate in specific nucleophilic substitution reactions that secondary and tertiary amines cannot perform effectively. Additionally, its straight-chain configuration contributes to distinct physical properties such as boiling point and solubility compared to branched or cyclic amines.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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